Glyceryl tri(stearate-1-13C)

Catalog No.
S1914653
CAS No.
287100-84-9
M.F
C57H110O6
M. Wt
894.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(stearate-1-13C)

CAS Number

287100-84-9

Product Name

Glyceryl tri(stearate-1-13C)

IUPAC Name

2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate

Molecular Formula

C57H110O6

Molecular Weight

894.5 g/mol

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1

InChI Key

DCXXMTOCNZCJGO-FIXLHGMNSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC

Tracing Fate and Metabolism of Fats

One primary application of Glyceryl tri(stearate-1-13C) lies in investigating the absorption, digestion, and metabolic fate of fats within living systems. By feeding cells or organisms with Glyceryl tri(stearate-1-13C), researchers can track the incorporation of the 13C label into various downstream metabolites. This allows them to map the pathways involved in fat breakdown, utilization, and storage ().

Glyceryl tri(stearate-1-13C) is a specific isotopically labeled form of glyceryl tristearate, where all three hydroxyl groups of glycerol are esterified with stearic acid, and one of the carbon atoms in the stearic acid chain is labeled with the carbon-13 isotope. This compound has the molecular formula C57H110O6C_{57}H_{110}O_6 and a molecular weight of approximately 891.5 g/mol. It is primarily used in biochemical and pharmaceutical research due to its unique isotopic labeling, which allows for tracing and studying metabolic pathways involving fatty acids and triglycerides in biological systems .

Typical of triglycerides. These include:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, yielding glycerol and free stearic acid.
  • Transesterification: It can react with alcohols to form different esters, a reaction commonly utilized in biodiesel production.
  • Oxidation: The fatty acid chains can be oxidized to produce various oxidized fatty acids, which may have different biological activities.

These reactions are significant for understanding lipid metabolism and the role of fatty acids in biological systems .

Glyceryl tri(stearate-1-13C) exhibits several biological activities:

  • Energy Storage: As a triglyceride, it serves as a major energy reservoir in living organisms.
  • Emulsification: It acts as an emulsifying agent, stabilizing oil-in-water emulsions, which is crucial in food and pharmaceutical formulations.
  • Biocompatibility: Due to its glycerol backbone and fatty acid composition, it is generally recognized as safe for use in various applications, including cosmetics and pharmaceuticals.

Research has shown that triglycerides like glyceryl tri(stearate-1-13C) can influence metabolic pathways, particularly in studies involving lipid metabolism and energy expenditure .

The synthesis of glyceryl tri(stearate-1-13C) typically involves the esterification of glycerol with stearic acid. The general steps are:

  • Preparation of Reactants: Glycerol and stearic acid are mixed in a suitable molar ratio.
  • Catalysis: A catalyst (often an acid catalyst like sulfuric acid or a lipase enzyme) is added to facilitate the reaction.
  • Heating: The mixture is heated under reflux to promote the esterification reaction.
  • Purification: Post-reaction, the product is purified through methods such as distillation or chromatography to isolate glyceryl tri(stearate-1-13C) from unreacted materials and by-products.

This method ensures high yields of the desired triglyceride while allowing for isotopic labeling during the synthesis process .

Glyceryl tri(stearate-1-13C) has several applications:

  • Metabolic Studies: Its isotopic labeling makes it valuable for tracing metabolic pathways involving lipids in research settings.
  • Pharmaceutical Formulations: Used as an excipient or stabilizer in drug formulations due to its emulsifying properties.
  • Food Industry: Acts as a food additive for improving texture and stability in processed foods.

These applications leverage its chemical properties and biological compatibility .

Interaction studies involving glyceryl tri(stearate-1-13C) focus on its behavior within biological systems:

  • Lipid Metabolism: Research has shown how this compound interacts with various enzymes involved in lipid metabolism, providing insights into energy utilization within cells.
  • Drug Delivery Systems: Studies have explored its role as a carrier for hydrophobic drugs, enhancing bioavailability through improved solubility and stability .

These studies are critical for developing new therapeutic strategies and understanding lipid dynamics in health and disease.

Glyceryl tri(stearate-1-13C) shares similarities with other triglycerides but has unique features due to its isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Glyceryl tristearateC57H110O6C_{57}H_{110}O_6Non-labeled version; widely used as an emulsifier
Glyceryl monooleateC21H40O4C_{21}H_{40}O_4Contains oleic acid; used for similar emulsifying purposes
Glyceryl tripalmitateC51H98O6C_{51}H_{98}O_6Different fatty acid composition; used in food products
Glyceryl trilinoleateC57H104O6C_{57}H_{104}O_6Rich in unsaturated fats; impacts health differently

The unique aspect of glyceryl tri(stearate-1-13C) lies in its isotopic labeling, which allows for detailed tracking of metabolic processes that other compounds cannot provide. This feature makes it particularly valuable in research settings focused on lipid metabolism .

XLogP3

25.2

Wikipedia

Propane-1,2,3-triyl tri(1-~13~C)octadecanoate

Dates

Modify: 2024-04-14

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